(r)-2-Methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine

asymmetric catalysis organoboron chemistry enantioselective ketone reduction

(R)-2-Methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine is the archetypal B-methylated Corey–Bakshi–Shibata (CBS) oxazaborolidine catalyst, derived from (S)-α,α-diphenyl-2-pyrrolidinemethanol and methylboronic acid. It catalyzes the enantioselective borane reduction of prochiral ketones to chiral secondary alcohols with predictable absolute configuration, typically delivering >90% enantiomeric excess across a broad substrate range.

Molecular Formula C21H20BNO
Molecular Weight 313.2 g/mol
Cat. No. B12278644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(r)-2-Methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine
Molecular FormulaC21H20BNO
Molecular Weight313.2 g/mol
Structural Identifiers
SMILESB1(NC(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C
InChIInChI=1S/C21H20BNO/c1-22-23-20(17-11-5-2-6-12-17)21(24-22,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16,20,23H,1H3
InChIKeyLDLRZFBSMOWZOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine: Core Chiral CBS Catalyst for Scalable Asymmetric Ketone Reduction Procurement


(R)-2-Methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine is the archetypal B-methylated Corey–Bakshi–Shibata (CBS) oxazaborolidine catalyst, derived from (S)-α,α-diphenyl-2-pyrrolidinemethanol and methylboronic acid [1]. It catalyzes the enantioselective borane reduction of prochiral ketones to chiral secondary alcohols with predictable absolute configuration, typically delivering >90% enantiomeric excess across a broad substrate range [2]. The compound is supplied either as a dry solid (mp 74–87 °C) or as a 1 M solution in toluene, and is widely adopted in both academic and process-scale asymmetric synthesis.

Why Generic CBS Catalyst Substitution Fails: The Critical Role of the B-Methyl Substituent in (R)-2-Methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine


CBS oxazaborolidine catalysts are not interchangeable because the boron substituent dictates a fundamental trade-off between bench stability and enantioselectivity. The parent B–H catalyst is extremely air- and moisture-sensitive, requiring rigorously inert conditions for storage and handling [1]. Conversely, B-alkyl variants with steric bulk exceeding methyl (e.g., n-butyl, phenyl) show progressively diminished enantioselectivity—the enantiomeric excess of product alcohols decreases gradually as the B-substituent becomes more sterically demanding [2]. The B-methyl group uniquely reconciles these opposing constraints, offering simultaneous air/moisture tolerance and retention of high enantioselectivity. The following quantitative evidence demonstrates exactly where (R)-2-methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine diverges from its closest analogs.

(R)-2-Methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine: Quantitative Differentiation Evidence for Procurement Decisions


Bench Stability Superiority Over the Parent B–H Oxazaborolidine (Direct Head-to-Head Comparison)

In the foundational Corey et al. 1987 paper, B-methylated oxazaborolidine 2 was directly compared with B–H oxazaborolidine 1 for operational stability. Catalyst 2 'can be stored in closed containers at room temperature and weighed or transferred in air,' whereas '1 is both air and moisture sensitive' and requires inert-atmosphere handling [1]. This stability difference is accompanied by improved or equivalent enantioselectivity: 'reduction of ketones with 2 as catalyst proceeds with either appreciably higher or the same enantioselectivity as observed for corresponding reaction catalyzed by 1' [1].

asymmetric catalysis organoboron chemistry enantioselective ketone reduction

Acetophenone Reduction Enantioselectivity: B-Methyl vs. B–H Catalyst (Direct Head-to-Head Comparison)

In the same head-to-head study, acetophenone reduction using 0.6 equiv BH₃·THF and 0.1 equiv catalyst at 2 °C for 2 min gave (R)-1-phenylethanol with 96.5% ee for the B-methyl catalyst 2 [1]. Under comparable conditions (23 °C, <1 min), the B–H catalyst 1 delivered 94.7% ee [2]. Thus the B-methyl catalyst provides a 1.8 percentage-point improvement in ee while operating at lower temperature, consistent with the general statement that B-methyl reductions proceed with 'appreciably higher or the same enantioselectivity' as B–H-catalyzed reactions [1].

asymmetric reduction acetophenone enantiomeric excess CBS catalyst

B-Alkyl Substituent Ranking: Methyl Optimizes the Stability–Enantioselectivity Trade-Off (Class-Level Inference)

A systematic study by Cho and Ryu (1994) on oxazaborolidines derived from (1R,2S)-ephedrine demonstrated that 'the enantioselectivities of product alcohols decreased gradually when the substituents were changed from hydrogen to steric bulky groups such as methyl, n-butyl, thexyl and phenyl' [1]. Within this series, the methyl-substituted catalyst retains higher enantioselectivity than n-butyl, thexyl, or phenyl variants while offering vastly improved air/moisture stability compared to the B–H parent. This trend is consistent with the Corey group's finding that the B-methyl CBS catalyst 2 provides 'appreciably higher or the same enantioselectivity' as the B–H catalyst 1 [2].

structure–enantioselectivity relationship B-substituent effect oxazaborolidine optimization

Catalyst Loading Reduction to 0.5 mol% While Retaining >98% ee (Cross-Study Comparable)

Standard CBS reductions typically employ 5–10 mol% catalyst loading [1]. However, a study by Chung and co-workers, referenced in a Sigma-Aldrich technical review, demonstrated that for (S)-2-methyl-CBS-oxazaborolidine, controlled addition of the ketone at 40 °C permits reduction of catalyst loading to 0.5 mol% while retaining >98% ee [2]. This represents a 10- to 20-fold reduction in catalyst usage compared to conventional protocols, significantly lowering the cost-per-mole of product for process-scale applications.

low catalyst loading process-scale reduction catalyst efficiency asymmetric synthesis

Broad Substrate Scope with Consistently High Enantioselectivity (Supporting Evidence)

Table I of the Corey et al. 1987 paper reports the reduction of ten structurally diverse ketones catalyzed by (S)-2 (the enantiomer of the title compound) using 0.6 equiv BH₃·THF and 0.1 equiv catalyst [1]. Enantiomeric excess values range from 83.3% (α-tetralone with 25 mol% catalyst) to 97.3% (t-BuCOCH₃), with acetophenone, propiophenone, and keto esters all exceeding 95% ee. All reactions proceeded to completion within 2 min, and the secondary alcohol was the only detectable product. This substrate scope surpasses that of many alternative chiral reducing systems (e.g., stoichiometric chiral borohydrides or enzymatic reductions), which often require substrate-specific optimization.

substrate generality ketone reduction enantioselective synthesis CBS methodology

Optimal Procurement and Application Scenarios for (R)-2-Methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine Based on Differential Evidence


Multi-Kilogram Asymmetric Reduction of Prochiral Aryl Ketones Where Air/Moisture Sensitivity Is Impractical

The B-methyl CBS catalyst is the preferred choice when scaling reductions beyond laboratory scale, because it eliminates the Schlenk-line or glovebox infrastructure required by the B–H parent catalyst [1]. The catalyst can be stored in closed containers at room temperature and transferred in ambient air, yet still delivers 96.5% ee in acetophenone reduction—a 1.8 percentage-point improvement over the B–H analog [1]. This makes it the most practical CBS variant for pilot-plant and manufacturing environments where inert-atmosphere handling is a cost and safety liability.

Process-Scale Synthesis Requiring Ultra-Low Catalyst Loading for Cost-Driven Projects

The demonstrated ability to reduce catalyst loading to 0.5 mol% while retaining >98% ee through controlled ketone addition at 40 °C [2] makes (R)-2-methyl-CBS-oxazaborolidine especially attractive for cost-sensitive industrial projects. At a 10–20× reduction in catalyst usage relative to standard 5–10 mol% protocols, this translates to significant savings in catalyst procurement and downstream purification, particularly for high-volume pharmaceutical intermediates.

Medicinal Chemistry Library Synthesis Requiring Broad Ketone Substrate Generality

The catalyst's demonstrated performance across ten structurally diverse ketones—including aryl alkyl, dialkyl, cyclic, and ester-containing substrates—with ee values from 83% to 97% [1] makes it a single-catalyst solution for medicinal chemistry groups synthesizing diverse chiral alcohol libraries. Predictable absolute stereochemistry based on the CBS mechanistic model [1] further reduces the need for empirical optimization of each new substrate.

Synthesis of Cinacalcet Congeners and Related Chiral Amine Pharmaceutical Intermediates

(R)-2-Methyl-CBS-oxazaborolidine has been specifically validated in the asymmetric synthesis of Cinacalcet congeners, where 'Me-CBS-catalyzed reduction afforded the best results' after comparison with multiple chiral reducing agents [2]. This application-relevant benchmarking provides direct procurement justification for projects targeting similar chiral amine pharmacophores, including N-tert-butyl disubstituted pyrrolidines.

Quote Request

Request a Quote for (r)-2-Methyl-4,5,5-triphenyl-1,3,2-oxazaborolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.